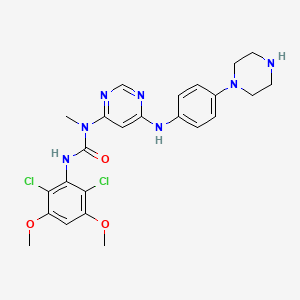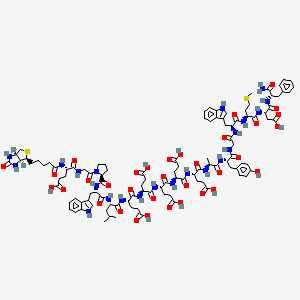
DPP1-IN-1 (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of DPP1-IN-1 (hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. This often includes the use of automated reactors and continuous flow systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: DPP1-IN-1 (hydrate) primarily undergoes substitution reactions, where functional groups are replaced by other groups to enhance its inhibitory activity. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of DPP1-IN-1 (hydrate) include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving DPP1-IN-1 (hydrate) are typically derivatives with enhanced inhibitory activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in various biological assays .
Scientific Research Applications
DPP1-IN-1 (hydrate) has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved properties. In biology, it is used to investigate the role of dipeptidyl peptidase 1 in various cellular processes. In medicine, it is being explored as a potential therapeutic agent for inflammatory diseases such as chronic obstructive pulmonary disease and cystic fibrosis. In industry, it is used in the development of new drugs and as a tool for studying enzyme function .
Mechanism of Action
DPP1-IN-1 (hydrate) exerts its effects by binding to the active site of dipeptidyl peptidase 1, thereby preventing the activation of neutrophil serine proteases. This inhibition reduces the inflammatory response by blocking the release of proteases that contribute to tissue damage and inflammation. The molecular targets of DPP1-IN-1 (hydrate) include neutrophil elastase, proteinase 3, and cathepsin G, which are all activated by dipeptidyl peptidase 1 .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to DPP1-IN-1 (hydrate) include other dipeptidyl peptidase 1 inhibitors such as brensocatib and various pyrrolidine amino nitrile derivatives .
Uniqueness: DPP1-IN-1 (hydrate) is unique in its high potency and selectivity for dipeptidyl peptidase 1. It has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C23H25FN4O5 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide;hydrate |
InChI |
InChI=1S/C23H23FN4O4.H2O/c1-28-19-11-15(5-6-20(19)32-23(28)30)14-3-4-16(18(24)10-14)9-17(12-25)27-22(29)21-13-26-7-2-8-31-21;/h3-6,10-11,17,21,26H,2,7-9,13H2,1H3,(H,27,29);1H2/t17-,21-;/m0./s1 |
InChI Key |
JMILEXZIBSOORU-PVMVIUQGSA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C3=CC(=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)F)OC1=O.O |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC(=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)F)OC1=O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


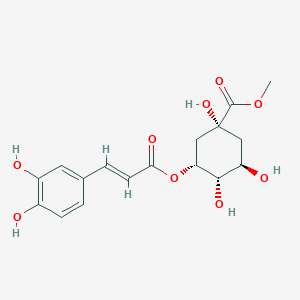
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
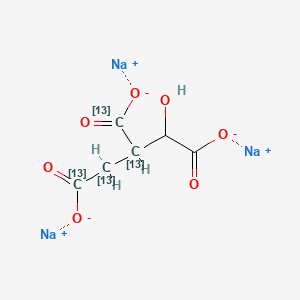
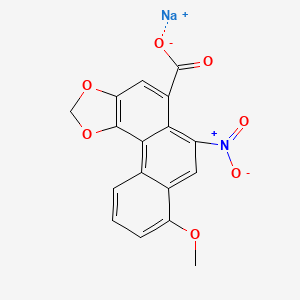
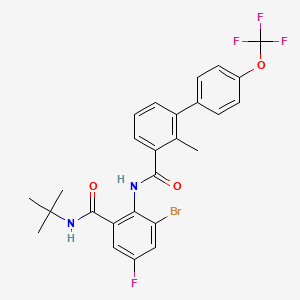

![[Lys3]-Bombesin](/img/structure/B12387792.png)
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
